(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-6-2-1-5-13(15)8-9-17(22)19-11-14-12-20-21-10-4-3-7-16(14)21/h1-2,5-6,8-9,12H,3-4,7,10-11H2,(H,19,22)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNKTFWJOLPBMD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C=CC3=CC=CC=C3Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=N2)CNC(=O)/C=C/C3=CC=CC=C3Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydropyrazolopyridinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrazolopyridinyl ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Acrylamide Formation: The final step involves the formation of the acrylamide group through a reaction between an amine and an acrylate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyridine Cores
Compound 11g ():
- Name : 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide
- Key Differences :
- Replaces the tetrahydropyrazolo[1,5-a]pyridine with a 2-chloropyridin-4-yl group.
- Substituents: 3,4-dimethoxyphenethylamine instead of the pyrazolo-methyl group.
- Analytical Data :
Compound 57j ():
- Name : N-[4-[3-[(4S)-2-(4-Fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-2-oxoimidazol-1-yl]cuban-1-yl]-N-(2-methoxyethyl)acetamide
- Key Differences :
- Contains a tetrahydropyrazolo[4,3-c]pyridine core (vs. [1,5-a] isomer in the target compound).
- Includes a cubane moiety and fluorinated aryl group.
- Analytical Data :
Analogues with Varying Backbones and Substituents
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate ():
- Similarity Score : 0.76
- Key Differences :
- Replaces acrylamide with an ester group.
- Features a pyrazine ring fused to the pyrazolo system.
Z-Isomer Methyl Ester ():
- Similarity Score : 0.66
- Key Differences: (Z)-configuration at the double bond vs. (E)-configuration in the target. Dimethylamino and methylamino substituents alter electronic properties .
Stereoisomerism ()
- SYN vs. ANTI Isomers :
- Example: Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate isomers.
- SYN (6b): (5R,7S)-configuration.
- ANTI (7b): (5S,7S)-configuration.
- Relevance : Stereochemistry in the target compound’s tetrahydropyrazolo ring could dramatically affect binding affinity and metabolic stability .
Biological Activity
(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a tetrahydropyrazolo moiety linked through an acrylamide functional group. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Tetrahydropyrazolo Core : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of the Chlorophenyl Group : This step often employs palladium-catalyzed coupling reactions to attach the chlorophenyl moiety to the core structure.
- Final Coupling to Form Acrylamide : The final product is formed by coupling the tetrahydropyrazolo intermediate with an acrylamide derivative.
Antitumor Activity
Research indicates that derivatives of pyrazoles, including those related to (E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide, exhibit significant antitumor properties. Studies have demonstrated that many pyrazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
- Mechanism of Action : The antitumor activity is often attributed to the inhibition of key enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase. These enzymes play crucial roles in cell signaling pathways that promote cancer cell survival and proliferation .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor effects, pyrazole derivatives have shown promising anti-inflammatory and antibacterial activities. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.
- Research Findings : A study highlighted that certain synthesized pyrazole carboxamides exhibited notable antifungal activity alongside anti-inflammatory effects .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study assessing the antitumor efficacy of related compounds, it was found that specific derivatives significantly reduced tumor size in xenograft models. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of a related pyrazole derivative in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and improvement in joint mobility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
